molecular formula C7H13NO B7966561 3-(Prop-2-enoxymethyl)azetidine

3-(Prop-2-enoxymethyl)azetidine

Cat. No.: B7966561
M. Wt: 127.18 g/mol
InChI Key: RKKFYSATVMBDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-enoxymethyl)azetidine is a chemical compound containing an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and drug design. The strain inherent to the small azetidine ring can influence the conformation and properties of molecules into which it is incorporated. While specific studies on this exact compound are not available in public databases, azetidine derivatives are widely recognized as important synthetic intermediates and key subunits in the development of peptidomimetics. Azetidine-containing structures, such as 3-aminoazetidine, have been demonstrated to act as effective turn-inducing elements that facilitate the synthesis of small head-to-tail macrocyclic peptides, significantly improving cyclization efficiency for tetra-, penta-, and hexapeptides . Incorporating azetidine rings into peptide macrocycles has been shown to enhance their stability against proteolytic degradation compared to their all-carbon analogues, making them valuable frameworks for the development of therapeutic candidates . Furthermore, the azetidine nitrogen in such constructs can be selectively functionalized, enabling versatile late-stage diversification strategies. This allows for the attachment of various tags (e.g., biotin) or dyes, which is crucial for biochemical probing and imaging studies . As a building block, this compound is intended for use in scientific research applications only, providing chemists with a versatile scaffold for exploring novel chemical space in areas such as library synthesis and the creation of biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(prop-2-enoxymethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-9-6-7-4-8-5-7/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKFYSATVMBDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Prop 2 Enoxymethyl Azetidine and Analogous Azetidine Derivatives

Fundamental Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring can be accomplished through various synthetic strategies, primarily categorized into intramolecular cyclization reactions and cycloaddition processes.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both a nucleophilic amine and an electrophilic carbon center separated by an appropriate linker.

The intramolecular aminolysis of epoxides presents a powerful route to substituted azetidines. nih.govfrontiersin.org This method relies on the ring-opening of an epoxide by a tethered amine nucleophile. The regioselectivity of this cyclization is a critical aspect, often influenced by the catalyst and the substitution pattern of the epoxy amine.

A notable development in this area is the use of lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, as catalysts. nih.govfrontiersin.orgnih.gov Research has demonstrated that La(OTf)₃ can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgnih.gov This catalytic system is tolerant of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov

For instance, the La(OTf)₃-catalyzed cyclization of cis-3,4-epoxy amines proceeds via a C3-selective intramolecular aminolysis, leading to the formation of the desired azetidine ring. nih.govfrontiersin.org This contrasts with the behavior of trans-3,4-epoxy amines under similar conditions, which tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines. nih.govfrontiersin.org The choice of solvent can also influence the reaction outcome, with 1,2-dichloroethane (B1671644) (DCE) proving effective for the azetidine synthesis. frontiersin.org

CatalystSubstrateProductYield (%)Reference
La(OTf)₃cis-3,4-Epoxy amineAzetidine derivativeHigh nih.govfrontiersin.org
La(OTf)₃trans-3,4-Epoxy amine3-HydroxypyrrolidineHigh nih.govfrontiersin.org

This table summarizes the general outcomes of La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines.

The intramolecular aminolysis of epoxides provides a valuable pathway to functionalized azetidines, offering a strategic alternative to other cyclization methods. frontiersin.orgresearchgate.net

A traditional and widely utilized method for azetidine synthesis involves the intramolecular nucleophilic substitution of a leaving group at the γ-position by an amino group. rsc.org This typically involves the cyclization of 1,3-amino halides or derivatives of 1,3-amino alcohols, such as mesylates or tosylates. frontiersin.org

The general strategy involves preparing a γ-amino alcohol, which is then converted into a derivative with a good leaving group at the C3 position. Subsequent treatment with a base promotes intramolecular cyclization to form the azetidine ring. This approach has been successfully employed for the synthesis of a variety of substituted azetidines. rsc.org

For example, enantioselective synthesis of 1,2,3-trisubstituted azetidines has been achieved through microwave-promoted intramolecular cyclization of γ-amino alcohols in the presence of tosyl chloride. rsc.org The reduction of β-chloronitriles with indium(III) chloride and sodium borohydride (B1222165) can also lead to the in situ formation of a γ-chloroamine, which then undergoes cyclization to the corresponding azetidine. rsc.org

[2+2] Cycloaddition Reactions in Azetidine Synthesis

[2+2] cycloaddition reactions offer a convergent and atom-economical approach to the azetidine core. nih.govmdpi.com These reactions involve the combination of two two-atom components to form the four-membered ring.

Thermal and metal-catalyzed [2+2] cycloadditions are established methods for synthesizing azetidines. A classic example is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then serve as precursors to other azetidine derivatives. researchgate.net

More direct routes to the azetidine ring have also been developed. For instance, the reaction of imines with methylenecyclopropanes in the presence of a suitable catalyst can lead to the formation of azetidines. The mechanism of these reactions can vary, involving either concerted or stepwise pathways.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, and its application to [2+2] cycloadditions has enabled the development of novel methods for azetidine synthesis under mild conditions. rsc.orgspringernature.comnih.gov These reactions often proceed via the generation of a triplet excited state of one of the reactants, which then undergoes cycloaddition with the other component. rsc.orgnih.gov

One notable example is the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, catalyzed by an iridium(III) photocatalyst. rsc.orgnih.gov This aza Paternò-Büchi reaction provides access to highly functionalized azetidines. rsc.orgspringernature.com The reaction is initiated by the visible-light-induced triplet energy transfer from the photocatalyst to the 2-isoxazoline-3-carboxylate. rsc.orgnih.gov

Another innovative approach involves the photocatalytic dehydrogenative [2+2] cycloaddition of amines with alkenes. nih.govacs.orgacs.org This method utilizes a photoredox catalyst to induce the aerobic oxidation of amines, such as dihydroquinoxalinones, to form an in-situ imine intermediate. nih.govacs.orgacs.org This intermediate then undergoes an intermolecular [2+2] cycloaddition with an alkene to yield the corresponding azetidine product with high stereoselectivity. nih.govacs.org

PhotocatalystReactant 1Reactant 2ProductReference
Ir(III) complex2-Isoxazoline-3-carboxylateAlkeneFunctionalized azetidine rsc.orgnih.gov
Ir(ppy)₃DihydroquinoxalinoneAlkeneDihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-one acs.org

This table highlights key examples of photocatalytic [2+2] cycloadditions for azetidine synthesis.

These photocatalytic methods offer several advantages, including mild reaction conditions, operational simplicity, and the ability to access a broad scope of functionalized azetidines from readily available starting materials. nih.gov

Ring Contraction and Expansion Methods for Azetidine Access

Ring contraction and expansion reactions represent powerful strategies for the synthesis of azetidine derivatives. These methods often leverage readily available larger or smaller ring systems to construct the desired four-membered heterocycle.

One notable ring contraction method involves the conversion of α-bromo N-sulfonylpyrrolidinones to α-carbonylated N-sulfonylazetidines. rsc.orgacs.org This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism. The process is initiated by the nucleophilic attack on the activated amide carbonyl group, leading to the cleavage of the N-C(O) bond and formation of an α-bromocarbonyl intermediate with a γ-positioned amide anion. Subsequent intramolecular SN2 cyclization results in the formation of the azetidine ring. rsc.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the final product. acs.org The diastereoselectivity of this ring contraction can be influenced by the stereochemistry of the starting α-bromo N-sulfonylpyrrolidinone and the reaction conditions. acs.org

Ring expansion of smaller heterocycles, particularly aziridines, provides another effective route to azetidines. chemrxiv.org A biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved using an engineered cytochrome P450 enzyme. chemrxiv.orgnih.gov This enzymatic approach facilitates a highly enantioselective chemrxiv.orgnih.gov-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide, overcoming the competing and often favored cheletropic extrusion of ethylene. chemrxiv.org Rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones has also been reported for the synthesis of 2-vinyl azetidines. thieme-connect.com Furthermore, a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This reaction is believed to proceed through an ylide-type mechanism, where the strain of the methylene aziridine (B145994) promotes a ring-opening/ring-closing cascade. nih.gov

Strain-Release Strategies for Azetidine Construction

The considerable ring strain inherent in small bicyclic systems, such as azabicyclo[1.1.0]butanes (ABBs), provides a powerful thermodynamic driving force for the synthesis of functionalized azetidines. nih.govchemrxiv.orgbris.ac.ukunipr.it These strain-release strategies often involve the cleavage of the central C-N bond of the ABB core, leading to the formation of a 1,3-disubstituted azetidine. arkat-usa.org

Azabicyclo[1.1.0]butane (ABB) is a highly strained building block that serves as a versatile precursor for the synthesis of 1,3-substituted azetidines. nih.gov The reactivity of ABB is typically initiated by electrophilic activation of the nitrogen atom, followed by nucleophilic addition at a bridgehead carbon. nih.gov

A variety of functionalized azetidines can be accessed through the reactions of lithiated ABB (ABB-Li) with electrophiles. For instance, the reaction of ABB-Li with carbonyl compounds produces azabicyclo[1.1.0]butyl carbinols. nih.gov These carbinols can then undergo divergent strain-release reactions depending on the activating agent used. Treatment with trifluoroacetic anhydride (B1165640) or triflic anhydride triggers a semipinacol rearrangement, yielding keto 1,3,3-substituted azetidines. nih.gov The migratory aptitude in this rearrangement generally follows the order: aryl > alkenyl > more substituted alkyl > less substituted alkyl, hydrogen. arkat-usa.org Alternatively, reaction of the carbinols with benzyl (B1604629) chloroformate in the presence of sodium iodide leads to the formation of spiroepoxy azetidines via an iodohydrin intermediate. nih.gov

Furthermore, a photocatalytic radical strain-release strategy has been developed to access densely functionalized azetidines from ABBs and sulfonylimines. chemrxiv.orgunipr.it This method utilizes an organic photosensitizer to mediate an energy-transfer process, generating radical intermediates that are intercepted by the ABB to form the azetidine ring. chemrxiv.org This approach has been successfully applied to the synthesis of various azetidine derivatives, including those of pharmaceutical interest. unipr.it

Targeted Synthesis of 3-Substituted Azetidines

Strategies for Introducing Alkoxy and Alkenyl Moieties at the 3-Position

The introduction of specific functional groups, such as alkoxy and alkenyl moieties, at the 3-position of the azetidine ring is crucial for the development of new drug candidates and chemical probes.

The synthesis of 3-alkoxyazetidines can be achieved through various methods. One approach involves the rearrangement of aziridines. For example, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol (B129727) leads to the formation of 3-methoxy-3-methylazetidines via an aziridine to azetidine rearrangement. acs.org Another strategy involves the nucleophilic ring-opening of an intermediate bicyclic aziridinium ion with an alcohol. rsc.org

The synthesis of 3-alkenyl azetidines can be accomplished through ring expansion reactions. For instance, the rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones provides a route to 2-vinyl azetidines. thieme-connect.com While this method primarily substitutes the 2-position, modifications could potentially lead to 3-alkenyl derivatives. Additionally, the synthesis of 3-ethylidene-L-azetidine-2-carboxylic acid, a natural product, has been achieved via rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone derived from D-serine. acs.org

Stereoselective and Diastereoselective Synthesis of Functionalized Azetidine Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Consequently, significant effort has been dedicated to the development of stereoselective and diastereoselective methods for the synthesis of functionalized azetidine derivatives. uni-muenchen.de

Diastereoselective synthesis of azetidines has been achieved through various approaches. For example, the iodine-mediated cyclization of homoallyl amines can deliver cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. nih.gov The reduction of C-3 functionalized azetidin-2-ones with sodium borohydride can also proceed with high diastereoselectivity to yield 2,3-disubstituted 1-arylazetidines. rsc.org Furthermore, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent diastereoselectivity. nih.gov

The use of chiral auxiliaries and catalytic asymmetric synthesis are powerful strategies for controlling the absolute stereochemistry of azetidine derivatives. researchgate.net

Chiral auxiliaries, such as (S)-1-phenylethylamine, have been employed in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org The chiral auxiliary guides the stereochemical outcome of the reaction and can be subsequently removed to afford the desired enantiopure product. nih.gov The Ellman tert-butanesulfinamide chiral auxiliary has also proven effective in the synthesis of C2-substituted azetidines with high diastereoselectivity. acs.org

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral azetidines. Chiral azetidine-derived ligands have been successfully used in a variety of metal-catalyzed asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netresearchgate.netbirmingham.ac.uk For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been employed as ligands in the copper-catalyzed asymmetric Henry reaction, affording products with high enantiomeric excess. dntb.gov.uabham.ac.uk Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones with excellent enantiopurity. nih.gov This reaction proceeds through an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

Table 1: Summary of Synthetic Methodologies for Azetidine Derivatives

Methodology Starting Material Key Reagents/Catalysts Product Type Reference(s)
Ring Contraction α-Bromo N-sulfonylpyrrolidinone Potassium carbonate, Nucleophiles (alcohols, phenols, anilines) α-Carbonylated N-sulfonylazetidines rsc.orgacs.org
Biocatalytic Ring Expansion Aziridine Engineered Cytochrome P450 Chiral Azetidines chemrxiv.orgnih.gov
Rhodium-Catalyzed Ring Expansion Aziridine Vinyl-N-triftosylhydrazone, Rhodium catalyst 2-Vinyl Azetidines thieme-connect.com
Strain-Release (Semipinacol Rearrangement) Azabicyclo[1.1.0]butyl carbinol Trifluoroacetic anhydride or Triflic anhydride Keto 1,3,3-Substituted Azetidines nih.gov
Strain-Release (Spiroepoxy Azetidine Formation) Azabicyclo[1.1.0]butyl carbinol Benzyl chloroformate, Sodium iodide, Base Spiroepoxy Azetidines nih.gov
Photocatalytic Radical Strain-Release Azabicyclo[1.1.0]butane, Sulfonylimine Organic Photosensitizer Densely Functionalized Azetidines chemrxiv.orgunipr.it
Aziridine to Azetidine Rearrangement N-alkylidene-(2,3-dibromo-2-methylpropyl)amine Sodium borohydride, Methanol 3-Methoxy-3-methylazetidines acs.org
Iodine-Mediated Cyclization Homoallyl amine Iodine cis-2,4-Disubstituted Azetidines nih.gov
Chiral Auxiliary Directed Synthesis Dimethyl 2,4-dibromopentanedioate (S)-1-Phenylethylamine Enantiopure Azetidine-2,4-dicarboxylic acids rsc.orgrsc.org
Gold-Catalyzed Asymmetric Cyclization Chiral N-propargylsulfonamide Gold catalyst Chiral Azetidin-3-ones nih.gov
Polar Radical Crossover for Stereoselective Functionalization

A contemporary strategy for the stereoselective synthesis of highly substituted azetidines involves a polar radical crossover (PRC) mechanism. This powerful method facilitates the simultaneous formation of two carbon-carbon bonds. nih.govresearchgate.net Research has demonstrated a one-pot approach that combines the preparation of strained azetinylboron species with a subsequent polar radical crossover of the resulting borate (B1201080) derivatives. nih.govfrancis-press.com

The process is initiated by generating an azetinyllithium species in situ, which is then trapped with a boronic ester. nih.gov This organoboron intermediate can then undergo a radical-polar crossover sequence. The reaction is typically initiated by visible light irradiation in the presence of a radical precursor, such as an iodoacetate. nih.gov This methodology allows for the stereoselective creation of tri-substituted azetidines, offering a significant advantage over methods with limited control over stereochemistry. nih.govresearchgate.net The diastereoselectivity of the process can be high, with reported diastereomeric ratios (dr) reaching up to 18:1 for certain radical precursors. nih.gov This approach represents a step-economic method for accessing densely functionalized azetidines, which are valuable motifs in drug discovery. researchgate.netfrancis-press.com

Functionalization Strategies for the 3-(Prop-2-enoxymethyl)azetidine Scaffold

Once the core azetidine ring is formed, various strategies can be employed to introduce or modify functional groups, leading to diverse derivatives including the target compound, this compound.

Late-stage functionalization of a pre-formed azetidine ring is a crucial strategy for creating analogues. This can be achieved through several methods. For instance, the nitrogen atom of the azetidine ring, if unprotected, can be targeted for substitution. In the context of peptide chemistry, a 3-aminoazetidine (3-AAz) unit allows for chemoselective deprotection and subsequent substitution at the azetidine nitrogen. byjus.com

Another approach involves the regioselective ring-opening of precursor molecules to form the azetidine ring with desired substituents. For example, lanthanum triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield highly functionalized azetidines. wikipedia.org This reaction proceeds with high yield and tolerates various functional groups, demonstrating its utility in creating substituted azetidines that can be further modified. wikipedia.org Furthermore, photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, can produce azetidinols, which can undergo subsequent ring-opening reactions upon addition of electrophiles like electron-deficient ketones or boronic acids, offering a pathway to desymmetrized, functionalized products. researchgate.net

The specific prop-2-enoxymethyl group of the target compound is typically introduced via an allylic ether formation reaction, most commonly the Williamson ether synthesis. francis-press.combyjus.comwikipedia.orgmasterorganicchemistry.com This classic Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound, the precursor would be (azetidin-3-yl)methanol, which must first be deprotonated to form the corresponding alkoxide nucleophile. This is achieved using a strong base such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The resulting azetidin-3-ylmethoxide ion then reacts with an allyl halide, such as allyl bromide or allyl chloride, which serves as the electrophile. byjus.com The alkoxide performs a backside attack on the primary carbon of the allyl halide, displacing the halide and forming the desired ether linkage. wikipedia.org

The reaction is typically carried out in a suitable polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the Sₙ2 mechanism. byjus.commasterorganicchemistry.com It is crucial that the azetidine nitrogen is protected with a suitable protecting group (e.g., Boc, Cbz, or benzyl) to prevent it from acting as a competing nucleophile.

Table 1: Key Components of Williamson Ether Synthesis for this compound

ComponentRoleExample Compound
Alcohol PrecursorSource of the alkoxideN-Boc-(azetidin-3-yl)methanol
BaseDeprotonates the alcoholSodium Hydride (NaH)
Alkylating AgentElectrophile with leaving groupAllyl Bromide
SolventReaction MediumTetrahydrofuran (THF)

Cross-coupling reactions are powerful tools for diversifying the azetidine scaffold by forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is a widely employed method for coupling an organoboron species with an organic halide or triflate. organic-chemistry.org

To apply this to azetidine chemistry, a halogenated azetidine, such as a 3-bromo- (B131339) or 3-iodoazetidine (B8093280) derivative, can be coupled with various aryl or heteroaryl boronic acids. jmchemsci.comnih.gov This allows for the introduction of a wide range of aromatic and heterocyclic substituents onto the azetidine ring. nih.gov While palladium is the most common metal, nickel-catalyzed Suzuki-Miyaura couplings have also been developed as a more cost-effective and greener alternative. khanacademy.org The efficiency of these reactions can be influenced by the choice of ligand, base, and solvent. organic-chemistry.orggoogle.com For instance, azetidine-based ligands themselves have been synthesized and evaluated in palladium-catalyzed Suzuki-Miyaura reactions, demonstrating the versatility of this heterocyclic core. google.com Besides aryl groups, the reaction can also be used to introduce styryl groups using styryl boronic acids. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for Azetidine Diversification

Azetidine SubstrateCoupling PartnerCatalyst System (Example)Product Type
N-Protected 3-IodoazetidinePhenylboronic AcidPd(PPh₃)₄ / Base3-Phenylazetidine
N-Protected 3-BromoazetidinePyridine-3-boronic acidNiCl₂(dppp) / Base3-(Pyridin-3-yl)azetidine
N-Aryl-3-chloroazetidine4-Tolylboronic AcidAzetidine-Pd Complex / BaseN-Aryl-3-(p-tolyl)azetidine

The aza-Michael addition, or conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, provides another effective route to functionalized azetidines. masterorganicchemistry.com This reaction can be used to introduce nitrogen-based substituents to a carbon framework that is then used to construct or modify the azetidine ring.

A relevant synthetic approach involves starting with an (N-Boc-azetidin-3-ylidene)acetate, which serves as the Michael acceptor. masterorganicchemistry.com This intermediate can be prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. The subsequent aza-Michael addition of various NH-heterocycles to this acceptor yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. masterorganicchemistry.com This strategy is highly valuable for building complexity at the C3 position of the azetidine ring. The reaction can often be catalyzed by bases or, in the case of asymmetric synthesis, by chiral organocatalysts to achieve high enantioselectivity. The resulting products, containing ester and amine functionalities, are versatile intermediates for further synthetic transformations. masterorganicchemistry.com

Catalytic Systems in Azetidine Synthesis Relevant to this compound

The formation of the strained azetidine ring itself often requires specific catalytic systems to proceed efficiently and selectively. A variety of metal-based catalysts have been developed for this purpose.

Lanthanide Catalysis: Lanthanum(III) triflate (La(OTf)₃) has proven effective in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. wikipedia.org This system is notable for its tolerance of acid-sensitive functional groups. wikipedia.org

Copper Catalysis: Copper complexes are versatile catalysts for azetidine synthesis. A heteroleptic copper-based photoredox catalyst has been used for the anti-Baldwin 4-exo-dig radical cyclization of ynamides, providing a general route to functionalized azetidines.

Palladium Catalysis: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a modern approach to forming the azetidine ring. This method involves the generation of a high-valent alkyl–Pd(IV) intermediate, which undergoes reductive elimination to form the cyclized product.

Gold Catalysis: Gold catalysts are effective in the oxidative cyclization of chiral N-propargylsulfonamides. This process proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion to yield chiral azetidin-3-ones, which are versatile precursors for other azetidine derivatives.

Iridium Catalysis: A combination of an Iridium(III) complex and a binaphthyl cocatalyst can activate allenamides through energy transfer, leading to the synthesis of α-vinyl azetidines.

Rhodium and Titanium Catalysis: Rhodium catalysts are classically used for carbene insertion into N-H bonds from diazoketones to form azetidinones. More recently, Titanium(IV)-mediated Kulinkovich-type reactions of oxime ethers have been developed to synthesize spirocyclic NH-azetidines.

Table 3: Overview of Catalytic Systems for Azetidine Ring Formation

Metal CatalystReaction TypePrecursor TypeKey Feature
Lanthanum (La)Intramolecular AminolysisEpoxy aminesHigh regioselectivity, functional group tolerance. wikipedia.org
Copper (Cu)Photoredox Radical CyclizationYnamidesAnti-Baldwin 4-exo-dig cyclization.
Palladium (Pd)Intramolecular C-H AminationAmines with directing groupFunctionalization of unactivated C-H bonds.
Gold (Au)Oxidative CyclizationN-propargylsulfonamidesAccess to chiral azetidin-3-ones.
Iridium (Ir)Energy Transfer RelayAllenamidesSynthesis of α-vinyl azetidines.

Transition Metal Catalysis (e.g., Gold, Palladium, Copper, Lanthanum)

Transition metals have proven to be powerful catalysts for the construction of the azetidine core, often enabling reactions that are otherwise difficult to achieve. Catalysts based on gold, palladium, copper, and lanthanum have each demonstrated unique capabilities in the synthesis of azetidines and their derivatives.

Gold Catalysis: Gold catalysts have been employed in the synthesis of azetidin-3-ones through the intermolecular oxidation of alkynes. nih.gov This method involves the generation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov A key advantage of this approach is its compatibility with acid-labile protecting groups like Boc and MOM, as the reaction proceeds without the need for an acid additive. nih.gov For instance, the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones in good yields. nih.gov

More recently, gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been reported to stereoselectively produce (Z)-2-alkylidene-1-tosylazetidines. acs.orgnih.gov This reaction pathway is noteworthy as it proceeds via a mechanism that is typically considered unfavorable according to Baldwin's rules. acs.org The reaction is catalyzed by a [AuCl(PEt3)]/AgOTf system and provides a novel route to functionalized azetidines. acs.orgnih.gov

Palladium Catalysis: Palladium catalysis has been effectively used for the intramolecular amination of C(sp³)–H and C(sp²)–H bonds to furnish azetidines, pyrrolidines, and indolines. acs.orgorganic-chemistry.orgnih.gov These methods are valued for their use of relatively low catalyst loadings and inexpensive reagents under convenient operating conditions. acs.orgnih.gov The use of a picolinamide (B142947) (PA) directing group facilitates the cyclization. acs.orgorganic-chemistry.orgnih.gov This strategy has been successfully applied to construct complex polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org The reaction demonstrates high functional group tolerance and can create azetidines with chiral spiro-quaternary carbon centers. acs.org

Copper Catalysis: Copper-catalyzed methods have also emerged as a versatile tool for azetidine synthesis. One notable example is the photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This reaction, utilizing a heteroleptic copper complex and visible light, allows for the smooth cyclization of a range of ynamides into the corresponding azetidines with excellent control over regioselectivity via a 4-exo-dig radical pathway. nih.gov

Another innovative copper-catalyzed approach involves a [3+1] radical cascade cyclization of aliphatic amines with alkynes under photoredox conditions. nih.gov This method can be performed in a two- or three-component fashion, leading to azetidines with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov Density functional theory (DFT) calculations have highlighted the critical role of a tertiary radical intermediate in the success of the cyclization. nih.gov Furthermore, copper(I) in combination with 2-aminopyridine (B139424) has been shown to catalyze the skeletal rearrangement of O-propargylic oximes to yield azetidine nitrones. acs.org

Lanthanum Catalysis: Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This method is particularly valuable as it tolerates a variety of functional groups, including those that are acid-sensitive or possess Lewis basicity. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for the observed regioselectivity. nih.govfrontiersin.orgfrontiersin.org The reaction proceeds efficiently even with substrates containing electron-rich or electron-deficient benzyl groups, as well as bulky substituents on the amine. frontiersin.org

Catalyst SystemReaction TypeSubstrateProductKey FeaturesReference
Gold-basedOxidative CyclizationChiral N-propargylsulfonamidesChiral Azetidin-3-onesTolerates acid-labile protecting groups. nih.gov
[AuCl(PEt3)]/AgOTf4-exo-dig CyclizationN-tosyl homopropargyl amines(Z)-2-alkylidene-1-tosylazetidinesStereoselective, proceeds via an uncommon pathway. acs.orgnih.gov
Palladium-basedIntramolecular C-H AminationPicolinamide (PA) protected aminesAzetidines, Pyrrolidines, IndolinesLow catalyst loading, inexpensive reagents. acs.orgorganic-chemistry.orgnih.gov
Copper-basedPhotoinduced Radical CyclizationYnamidesAzetidinesHigh regioselectivity via 4-exo-dig cyclization. nih.gov
Copper-based[3+1] Radical Cascade CyclizationAliphatic amines and alkynesAzetidinesForms highly substituted azetidines. nih.gov
La(OTf)₃Intramolecular Aminolysiscis-3,4-epoxy aminesAzetidinesTolerates a wide range of functional groups. nih.govfrontiersin.orgfrontiersin.org

Organocatalysis and Photocatalysis

In addition to metal-based systems, organocatalysis and photocatalysis have gained prominence as powerful strategies for the enantioselective synthesis of azetidines and for accessing unique reactivity pathways.

Photocatalysis: Photocatalysis offers a mild and efficient means to construct the azetidine ring. A visible-light-driven method has been reported for the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) through a radical strain-release (RSR) mechanism. chemrxiv.orgchemrxiv.orgresearchgate.net This process is orchestrated by a novel organic photosensitizer that facilitates an energy-transfer process with various sulfonylimine precursors. chemrxiv.orgchemrxiv.org The resulting radical intermediates are trapped by the ABB, leading to the formation of azetidines in high yields in a single step. chemrxiv.orgchemrxiv.org

Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed for the stereoselective and high-yielding synthesis of functionalized azetidines. acs.org These reactions are induced by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones as the amine source. acs.org Furthermore, gold complexes have been shown to act as efficient photocatalysts for the synthesis of azetidines from 2-isoxazoline-3-carboxylates and alkenes via an energy transfer pathway. acs.org This approach offers a promising alternative to more traditional iridium-based photocatalysts. acs.org

Catalysis TypeReaction TypeSubstrateProductKey FeaturesReference
OrganocatalysisEnantioselective α-chlorination/cyclizationAldehydesC2-functionalized azetidinesGood yields and high enantioselectivity. nih.gov
OrganocatalysisIodocyclisationHomoallylamines2-(Iodomethyl)azetidinesStereoselective, high yields at room temperature.
PhotocatalysisRadical Strain-Release (RSR)Azabicyclo[1.1.0]butanes (ABBs) and sulfonyliminesDensely functionalized azetidinesMild, visible-light driven, high chemical yields. chemrxiv.orgchemrxiv.orgresearchgate.net
PhotocatalysisDehydrogenative [2+2] CycloadditionDihydroquinoxalinones and alkenesFunctionalized azetidinesStereoselective, atom-economic. acs.org
Photocatalysis (Gold)Energy Transfer2-Isoxasoline-3-carboxylates and alkenesAzetidinesUses a more sustainable gold catalyst. acs.org

Advanced Spectroscopic and Spectrometric Characterization of 3 Prop 2 Enoxymethyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-(Prop-2-enoxymethyl)azetidine, providing detailed information about the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the azetidine (B1206935) ring and the prop-2-enoxymethyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the oxygen atom of the ether linkage.

The protons on the azetidine ring typically appear in the upfield region. The two methylene (B1212753) protons at the C2 and C4 positions are diastereotopic and are expected to show complex splitting patterns, likely appearing as multiplets. The methine proton at the C3 position, being adjacent to the chiral center and coupled to the surrounding methylene protons, would also present as a multiplet. The proton attached to the nitrogen atom (N-H) would appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The protons of the prop-2-enoxymethyl group will resonate in distinct regions. The methylene protons of the -OCH₂- group are expected to appear as a doublet. The vinyl protons of the prop-2-ene moiety will show characteristic signals in the olefinic region of the spectrum. The terminal =CH₂ protons would appear as two distinct multiplets due to geminal and vicinal coupling, while the internal =CH- proton would be observed as a multiplet resulting from coupling to both the terminal vinyl protons and the allylic methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Azetidine N-H1.5 - 2.5br s
Azetidine CH (C3)2.8 - 3.2m
Azetidine CH₂ (C2, C4)3.4 - 3.9m
O-CH₂-C3.4 - 3.6d
=CH-5.8 - 6.0m
=CH₂ (trans)5.2 - 5.4m
=CH₂ (cis)5.1 - 5.3m

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Chemical Shift Assignments and Carbon Framework Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region. The C2 and C4 carbons, being attached to the nitrogen atom, will appear at a downfield position compared to the C3 carbon. The C3 carbon, substituted with the prop-2-enoxymethyl group, will also show a characteristic chemical shift.

The carbons of the prop-2-enoxymethyl substituent will have distinct chemical shifts. The O-CH₂ carbon will be found in the ether region of the spectrum. The olefinic carbons will appear in the downfield region, with the internal =CH carbon resonating at a slightly higher chemical shift than the terminal =CH₂ carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Azetidine C2, C445 - 55
Azetidine C335 - 45
O-CH₂-C70 - 75
=CH-130 - 135
=CH₂115 - 120

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F) for Specific Structural Probes

While ¹H and ¹³C NMR are the most common techniques, heteronuclear NMR can provide additional structural insights. For this compound, ¹⁵N NMR spectroscopy could be employed to directly probe the nitrogen environment of the azetidine ring. The chemical shift of the nitrogen atom would be characteristic of a secondary amine within a four-membered ring system. Given the absence of fluorine in the molecule, ¹⁹F NMR is not applicable.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the azetidine ring and the prop-2-enoxymethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the prop-2-enoxymethyl group to the C3 position of the azetidine ring by showing correlations between the O-CH₂ protons and the C3 carbon, as well as between the azetidine C3 proton and the O-CH₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry and preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the various bond vibrations within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
N-H (Azetidine)Stretching3300 - 3500 (broad)
C-H (Aliphatic & Olefinic)Stretching2850 - 3100
C=C (Alkene)Stretching1640 - 1680
C-N (Azetidine)Stretching1000 - 1250
C-O (Ether)Stretching1050 - 1150
=C-H (Alkene)Bending (out-of-plane)910 - 990

The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the azetidine ring. The C-H stretching vibrations of the aliphatic and vinylic protons would be observed in the 2850-3100 cm⁻¹ range. A characteristic peak for the C=C double bond of the prop-2-ene group is expected around 1640-1680 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1050-1150 cm⁻¹ region. Finally, the out-of-plane bending vibrations of the vinylic C-H bonds would give rise to absorptions in the fingerprint region, typically between 910 and 990 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, which is C₇H₁₃NO.

The expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value can then be compared to the theoretical mass calculated for the proposed formula, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct elemental composition. Fragmentation patterns observed in the mass spectrum can also offer further structural information, corroborating the connectivity of the azetidine ring and the prop-2-enoxymethyl side chain.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the individual elements—carbon (C), hydrogen (H), and nitrogen (N)—present in a sample of this compound. The experimentally obtained percentages are then compared against the theoretical values calculated from the compound's molecular formula, C₇H₁₃NO.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent atoms. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and the correctness of its proposed molecular formula.

Table 1: Theoretical Elemental Analysis Data for this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01784.0766.11
HydrogenH1.0081313.10410.31
NitrogenN14.01114.0111.02
OxygenO16.00116.0012.58
Total 127.184 100.00

Note: The data presented in this table is theoretical and calculated based on the molecular formula of this compound. Experimental data from laboratory analysis would be required for empirical validation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique can unambiguously establish the absolute stereochemistry of chiral centers, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For a molecule such as this compound, which contains a stereocenter at the C3 position of the azetidine ring, X-ray crystallography would be invaluable. The successful growth of a single crystal suitable for X-ray diffraction analysis would allow for the unequivocal assignment of the (R) or (S) configuration of the stereocenter. Furthermore, the analysis would reveal the conformation of the azetidine ring and the spatial orientation of the prop-2-enoxymethyl substituent.

Despite the potential for rich structural insights, a search of publicly available crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, no experimental data on its solid-state structure or absolute stereochemistry from this technique is currently available in the public domain. The acquisition of such data would be a significant contribution to the full characterization of this compound.

Computational and Theoretical Investigations of Azetidine Ring Systems and 3 Prop 2 Enoxymethyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a molecular-level understanding of the distribution of electrons and the inherent reactivity of azetidine (B1206935) derivatives. These calculations are fundamental to predicting how these molecules will behave in chemical reactions.

Density Functional Theory (DFT) has become a widely used quantum mechanical method in the study of azetidine systems due to its balance of computational cost and accuracy. mdpi.comlongdom.org DFT calculations are instrumental in elucidating the electronic structure, which in turn governs the molecule's reactivity. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model the electron density and provide insights into molecular properties. mdpi.com

Key applications of DFT in the study of azetidine derivatives include:

Mapping Electron Density: DFT is used to calculate the electron density (ρ), which is the foundation for determining the ground-state energy and other molecular properties. longdom.org

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For instance, in photocatalyzed reactions to form azetidines, the frontier orbital energy match between the reacting species, such as an alkene and an oxime, is a key determinant of reactivity. thescience.dev A smaller energy gap between the HOMO of one reactant and the LUMO of the other facilitates the reaction.

Local Reactivity Prediction: Fukui functions, derived from DFT calculations, can identify the most reactive sites within a molecule, predicting where nucleophilic or electrophilic attacks are most likely to occur. nih.gov

Recent research has demonstrated the power of DFT in predicting the outcomes of reactions involving azetidines. For example, computational models based on DFT have been successfully used to prescreen compounds and predict which substrates will react to form azetidines in photocatalyzed syntheses. thescience.devmit.edu These models have been shown to accurately forecast the success or failure of reactions, saving significant time and resources compared to traditional trial-and-error approaches. thescience.devmit.edu

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. usc.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Configuration Interaction (CI) are employed to study azetidine systems, particularly for benchmarking and when high accuracy is paramount. longdom.org

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. longdom.org While it neglects electron correlation, it is a good starting point for more advanced calculations and can reliably predict equilibrium structures. usc.edu

Post-Hartree-Fock Methods: To account for electron correlation, which is the interaction between electrons, more sophisticated methods are used. These include Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI). longdom.org These methods provide more accurate energy calculations, which are crucial for studying reaction mechanisms and transition states.

Ab initio calculations have been used to verify the presence of intermediates in reactions forming azetidines, such as the zwitterionic intermediate in the Staudinger reaction. acs.org They have also been employed in conformational studies of azetidine derivatives, providing insights into the puckered nature of the four-membered ring. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the detailed pathways of chemical reactions involving azetidines. It allows for the study of transient species and high-energy states that are difficult to observe experimentally.

A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state structures and the calculation of the associated energy barrier (activation energy).

Locating Transition States: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state. This provides information about the geometry of the reacting molecules at the point of maximum energy.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction. nih.gov Lower activation energies correspond to faster reaction rates. Computational models can calculate these barriers, often with an accuracy that can distinguish between competing reaction pathways. nih.gov

For instance, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, calculations of the transition states showed that the energy barrier for the formation of the azetidine ring was significantly lower than that for the formation of a competing pyrrolidine (B122466) ring, explaining the observed regioselectivity. frontiersin.org Similarly, in the aza Paternò-Büchi reaction, computational studies have been used to understand the lifetime of excited states, which is crucial for the success of the cycloaddition. rsc.org

Calculated Activation Energies for Competing Ring Closures
Reactant TypeCatalyst/ConditionsCyclization PathwayCalculated Transition State Energy BarrierReference
cis-3,4-epoxy amineLa(OTf)3Azetidine formationLower than pyrrolidine formation frontiersin.org
cis-3,4-epoxy amineLa(OTf)3Pyrrolidine formationHigher than azetidine formation frontiersin.org
YnamideCopper-based photoredox catalysis4-exo-dig (Azetidine)Kinetically favored nih.gov
YnamideCopper-based photoredox catalysis5-endo-digKinetically disfavored nih.gov

By modeling different possible reaction pathways and their corresponding energy profiles, computational chemistry can predict the major products of a reaction and explain observed selectivity (chemo-, regio-, and stereoselectivity).

Regioselectivity: In reactions where a nucleophile can attack multiple sites, computational modeling can determine which site is electronically and sterically favored. For example, DFT calculations have been used to rationalize the high regioselectivity in the synthesis of azetidines from the [2+2] photocycloaddition of oximes and alkenes, attributing it to the partial charges on the reacting components. rsc.org

Stereoselectivity: The stereochemical outcome of a reaction can be predicted by comparing the energies of the transition states leading to different stereoisomers. For instance, in the synthesis of cis-2,4-disubstituted azetidine-3-ones, the high stereoselectivity is rationalized by a transition state model where bulky groups prefer an anti-relationship to minimize steric hindrance. acs.org Computational studies have also been crucial in understanding the origin of stereoselectivity in copper-catalyzed Henry reactions using azetidine-based ligands, revealing the importance of the amino-substituent in determining the stereochemical outcome. nih.gov

Configurational Lability: DFT calculations combined with in-situ FT-IR analysis have been used to study the configurational lability of lithiated azetidines. These studies supported the hypothesis that equilibrating diastereomeric lithiated intermediates are involved, which has implications for the stereoselectivity of subsequent reactions. nih.gov

Conformational Analysis of the Azetidine Ring and its Substituents

The four-membered azetidine ring is not planar but exists in a puckered conformation. The specific conformation adopted by the ring and its substituents can have a significant impact on the molecule's physical properties and biological activity.

The puckering of the azetidine ring is a result of the balance between angle strain and torsional strain. A planar conformation would minimize angle strain but maximize torsional strain from eclipsing substituents. Puckering relieves this torsional strain at the cost of a slight increase in angle strain.

Computational methods are extensively used to study the conformational preferences of azetidines:

Potential Energy Surface (PES) Scanning: By systematically changing dihedral angles within the azetidine ring, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations of the molecule.

Influence of Substituents: The nature and position of substituents on the azetidine ring can significantly influence its conformational equilibrium. For example, computational studies on fluorinated azetidine derivatives have shown that the puckering of the ring can be inverted depending on the protonation state of the nitrogen atom. researchgate.net In the neutral molecule, the fluorine atom is positioned away from the nitrogen, but in the protonated form, a C–F···N+ charge–dipole interaction stabilizes a conformation where the fluorine is closer to the charged nitrogen. researchgate.net

Comparison with Other Heterocycles: Conformational studies have compared the azetidine ring to other N-heterocycles like pyrrolidine and piperidine (B6355638). The azetidine ring is less puckered than the five-membered pyrrolidine ring and can adopt either puckered structure depending on the backbone. nih.gov

Conformational Preferences of N-Heterocycles
HeterocycleRing SizeDominant ConformationKey Conformational FeaturesReference
Azetidine4-memberedPuckeredLess puckered than pyrrolidine; can adopt either puckered structure depending on the backbone. nih.gov
Pyrrolidine5-memberedEnvelope or TwistMore flexible than azetidine, with interconverting exo and endo puckers. researchgate.net
Piperidine6-memberedChairChair conformation is more preferred than the boat conformation. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the dynamic behavior of azetidine ring systems and the influence of the surrounding solvent environment on their conformational preferences. While specific MD studies on 3-(prop-2-enoxymethyl)azetidine are not extensively documented in publicly available literature, research on analogous azetidine derivatives provides a solid framework for understanding its likely behavior.

Studies on azetidine-2-carboxylic acid (Aze), a proline analogue, have utilized MD simulations to parameterize the force field for this non-canonical amino acid and to evaluate its conformational effects. nih.gov These simulations, often performed in biphasic solvent systems like cyclohexane (B81311) and water, reveal how the azetidine ring partitions between different environments and how it influences the structure of peptides. nih.gov For instance, simulations have shown that azetidine derivatives have a notable propensity for trans→cis peptide bond isomerization, which can induce significant turns in a polypeptide chain. nih.gov This dynamic behavior is crucial for understanding the structural implications of incorporating azetidines into larger molecules.

The dynamic nature of the azetidine ring itself, characterized by ring puckering and nitrogen inversion, is a key area of investigation. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the configurational stability of lithiated azetidines. nih.govmdpi.comresearchgate.net These studies reveal that the azetidine ring is configurationally labile, in contrast to the more rigid aziridine (B145994) ring, with a lower energy barrier for nitrogen inversion. nih.gov This inherent flexibility is influenced by substituents on the ring and the nitrogen atom. For example, computational analysis of fluorinated azetidine derivatives has shown that the ring pucker can be significantly influenced by electrostatic interactions between the fluorine substituent and the nitrogen atom, particularly when the nitrogen is charged. researchgate.net This highlights the subtle interplay of electronic effects in dictating the conformational landscape of the azetidine ring.

The solvent environment plays a critical role in the dynamic behavior of azetidines. Simulations in explicit water have been used to study the hydration of catalytically active peptides containing other nitrogenous heterocycles, revealing how the arrangement of water molecules can influence the secondary structure. nih.gov Similar principles apply to azetidines, where the solvent can affect the equilibrium between different puckered conformations and the rate of nitrogen inversion. The use of solvation models in DFT calculations is crucial for accurately predicting the properties and reactivity of azetidines in solution. nih.govmdpi.comresearchgate.net

Table 1: Summary of Molecular Dynamics and Computational Findings for Azetidine Systems

Azetidine System StudiedComputational MethodKey Findings on Dynamic Behavior and Solvent EffectsReference
Azetidine-2-carboxylic acid (Aze)Molecular Dynamics (GROMOS56a3 force field)Aze has a higher hydrogen-bonding potential and stronger electrostatic interactions with water compared to proline. It shows a preference for the interface of water/cyclohexane, spending more time in the aqueous layer. It has a greater tendency for trans→cis peptide bond isomerization. nih.gov
N-alkyl 2-oxazolinylazetidinesDFT Calculations and in-situ FT-IRThe lithiated azetidine intermediate is configurationally labile, in contrast to the corresponding aziridine. The dynamic behavior involves nitrogen inversion and changes in ring puckering. Solvent effects are considered in the calculations. nih.govmdpi.comresearchgate.net
Fluorinated azetidine derivativesDFT CalculationsThe ring pucker is significantly influenced by the position of the fluorine substituent, especially in charged derivatives, due to favorable charge-dipole interactions between the C-F bond and the nitrogen atom. researchgate.net

In Silico Design and Prediction of Novel Azetidine Syntheses

The synthesis of the strained four-membered azetidine ring can be challenging. thescience.dev In silico methods are increasingly being used to predict and design novel, efficient synthetic routes to azetidines, moving beyond traditional trial-and-error approaches.

A significant advancement in this area is the use of computational modeling to guide photocatalyzed reactions for azetidine synthesis. thescience.dev Researchers have developed models that can predict the feasibility of [2+2] cycloadditions between various alkenes and oximes to form azetidines. thescience.devrsc.org These models are based on the calculation of frontier orbital energies of the reactants. thescience.dev By comparing these energies, it is possible to predict with a high degree of accuracy whether a specific pair of reactants will lead to the desired azetidine product. thescience.dev This in silico screening allows for the rapid identification of promising substrates, saving significant experimental time and resources. thescience.dev

The power of this predictive approach has been demonstrated by computationally screening numerous alkene-oxime pairs and then experimentally validating the predictions. thescience.dev The models not only predict whether a reaction will occur but can also provide insights into factors affecting the reaction yield. thescience.dev This has expanded the known range of suitable substrates for azetidine synthesis. thescience.dev

Beyond reaction prediction, computational tools are also being developed for retrosynthesis, the process of working backward from a target molecule to identify potential starting materials. paperswithcode.comarxiv.orggithub.comnih.gov Deep learning and other artificial intelligence approaches are being applied to predict retrosynthetic pathways for complex molecules, including those containing the azetidine scaffold. paperswithcode.comarxiv.orggithub.comnih.gov These methods learn from vast databases of known chemical reactions to propose plausible synthetic routes. youtube.com

DFT calculations are also instrumental in the in silico design of azetidine syntheses by elucidating reaction mechanisms. nih.gov For instance, theoretical calculations have been used to rationalize the regioselectivity observed in the ring-opening reactions of unsymmetrical azetidines, which is crucial for their further functionalization. magtech.com.cn Understanding the underlying electronic and steric effects that control these reactions allows for the predictive design of substrates that will yield the desired products.

Table 2: Examples of In Silico Prediction for Azetidine Synthesis

Computational ApproachApplication in Azetidine SynthesisPredicted OutcomeExperimental ValidationReference
Frontier Orbital Energy MatchingPrediction of photocatalyzed [2+2] cycloaddition of alkenes and oximesIdentified 18 alkene-oxime pairs likely to react to form azetidinesMost of the 18 computationally predicted reactions were experimentally successful. thescience.dev
Deep Learning ModelsRetrosynthesis predictionProposes potential reactants for a target azetidine-containing moleculeTop-1 accuracy of some models for general retrosynthesis is reported to be over 50%. github.comnih.gov
DFT CalculationsRationalization of regioselectivity in azetidine ring-openingPredicts the site of nucleophilic attack based on electronic and steric factorsConsistent with experimentally observed product distributions. magtech.com.cn

Applications of Azetidine Derivatives in Organic Synthesis and Polymer Science

Azetidines as Versatile Building Blocks for Complex Organic Molecules

Azetidine (B1206935) derivatives, including 3-(Prop-2-enoxymethyl)azetidine, are prized in organic synthesis for their ability to serve as precursors to a wide array of more complex structures. researchgate.netresearchgate.net The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to various ring-opening and rearrangement reactions, providing a powerful tool for synthetic chemists. rsc.org

Precursors for Other Nitrogen-Containing Heterocyclic Systems

The reactivity of the azetidine ring allows for its transformation into other important nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net The ring strain facilitates nucleophilic attack, leading to ring-opening or expansion, which can be strategically employed to synthesize larger, more complex heterocyclic structures. researchgate.netfrontiersin.org For instance, the ring expansion of functionalized azetidines can lead to the formation of pyrrolidines, piperidines, and even azepanes, which are prevalent motifs in pharmaceuticals and natural products. researchgate.net

The presence of the prop-2-enoxymethyl side chain in this compound offers an additional reactive handle. The allyl group can participate in various transformations, such as olefin metathesis, hydroformylation, or oxidation, to introduce further complexity and functionality into the resulting heterocyclic systems.

A general strategy for the synthesis of substituted pyrrolidines involves the ring expansion of 2-substituted azetidines. While specific examples for this compound are not extensively documented, analogous transformations with other azetidine derivatives provide a blueprint for its potential applications. For example, the treatment of N-activated azetidines with various reagents can induce rearrangement to yield substituted pyrrolidines.

Starting Azetidine DerivativeReagent/ConditionResulting Heterocycle
N-Tosyl-2-phenylazetidineLewis AcidSubstituted Pyrrolidine (B122466)
N-Benzoyl-2-vinylazetidineHeatDihydropyridine
3-Substituted AzetidinesVariousFunctionalized Pyrrolidines/Piperidines

This table presents generalized transformations of azetidine derivatives to other heterocyclic systems, illustrating potential reaction pathways for this compound.

Scaffolds for Construction of Polyfunctional Compounds

The azetidine ring serves as a rigid scaffold onto which multiple functional groups can be installed with precise stereochemical control. The 3-substituted nature of this compound allows for further functionalization at other positions of the ring, leading to the creation of polyfunctional compounds. The nitrogen atom of the azetidine can be derivatized, and the carbon atoms of the ring can be substituted, providing a three-dimensional array of functional groups.

The prop-2-enoxymethyl group itself is a key functional element. The ether linkage provides a degree of flexibility, while the terminal alkene is amenable to a wide range of chemical modifications. This dual functionality makes this compound a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Azetidine Amino Acid Derivatives as Synthetic Intermediates

Azetidine-3-carboxylic acid and its derivatives are important non-proteinogenic amino acids that have been incorporated into peptides to introduce conformational constraints and enhance biological activity. While this compound is not a direct amino acid derivative, it can be a precursor to such compounds. For example, oxidation of the terminal alkene could lead to a carboxylic acid, which, after appropriate protecting group manipulation, would yield a novel azetidine amino acid.

The synthesis of azetidine-containing peptides often utilizes standard peptide coupling techniques, where the azetidine amino acid is treated as a building block. The unique conformational properties of the azetidine ring can influence the secondary structure of the resulting peptide, making these derivatives valuable tools in peptidomimetic chemistry.

Role in Polymer Chemistry

The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyamines and polyammonium salts. researchgate.netugent.be The specific substituent on the azetidine ring plays a crucial role in the polymerization behavior and the properties of the resulting polymer.

Monomers for Polyamine and Polyammonium Salt Synthesis

This compound can undergo cationic ring-opening polymerization (CROP) to produce poly(this compound), a functional polyamine. The polymerization is typically initiated by cationic species such as protonic acids or alkylating agents. ugent.be The propagation proceeds via nucleophilic attack of the monomer's nitrogen atom on the activated, ring-opened propagating species.

The resulting polymer possesses a polyamine backbone with pendant prop-2-enoxymethyl groups. These pendant allyl groups are valuable for post-polymerization modification, allowing for the introduction of various functionalities through reactions such as thiol-ene chemistry, epoxidation, or hydroboration-oxidation. This versatility enables the tailoring of the polymer's properties for specific applications.

Furthermore, quaternization of the nitrogen atoms in the polymer backbone can lead to the formation of polyammonium salts, which have applications as flocculants, biocides, and gene delivery vectors.

MonomerPolymerization MethodResulting Polymer
AzetidineCationic Ring-Opening PolymerizationBranched Poly(trimethylene imine)
N-MethylazetidineCationic Ring-Opening PolymerizationLinear Poly(N-methyltrimethylene imine)
This compound Cationic Ring-Opening Polymerization Poly(this compound)
N-SulfonylazetidineAnionic Ring-Opening PolymerizationLinear Poly(N-sulfonyltrimethylene imine)

This table summarizes the polymerization of various azetidine monomers, highlighting the potential of this compound in synthesizing functional polyamines.

Control of Polymer Architecture and Molecular Weight

A significant challenge in the CROP of azetidines is the control over the polymer architecture and molecular weight. rsc.org Chain transfer and termination reactions are common, often leading to the formation of branched or low molecular weight polymers. The basicity of the nitrogen atom in the monomer and the polymer plays a key role in these side reactions.

Incorporation of Functional Groups, including Allylic Ethers, into Polymer Backbones or Side Chains

The functionalization of polymers with specific reactive groups is a cornerstone of modern materials science, enabling the development of advanced materials with tailored properties. Azetidine derivatives, as monomers for cationic ring-opening polymerization (CROP), offer a versatile platform for introducing a variety of functional moieties into polyamine structures. Among these, the incorporation of allylic ethers, such as in the case of the monomer this compound, presents a particularly promising strategy for creating functional and modifiable polymers. While direct and extensive research on the polymerization of this compound is not widely documented, its behavior and potential can be inferred from the well-established principles of azetidine polymerization and the known reactivity of allylic groups.

The synthesis of 3-substituted azetidines can be achieved through various established synthetic routes. magtech.com.cnorganic-chemistry.org For instance, a common approach involves the cyclization of 1,3-propanediol (B51772) derivatives. organic-chemistry.org In the case of this compound, the synthesis could potentially start from a suitably protected 2-(prop-2-enoxymethyl)propane-1,3-diol, which can be converted to a bis-triflate in situ and then reacted with a primary amine. organic-chemistry.org

The polymerization of azetidine and its N-alkyl derivatives typically proceeds via a cationic ring-opening mechanism. rsc.orgresearchgate.net This process is usually initiated by cationic species like acids or alkylating agents. researchgate.net The polymerization of this compound is expected to follow a similar pathway, leading to a linear poly(propylenimine) backbone with pendant prop-2-enoxymethyl groups at the 3-position of each repeating unit. The polymerization of substituted azetidines can, in some cases, exhibit "living" characteristics, which allows for good control over the polymer's molecular weight and architecture. researchgate.net However, the polymerization of unsubstituted azetidine can be more complex, sometimes proceeding through the formation of a dimer, N-(3-aminopropyl)azetidine, before further polymerization. researchgate.net

The presence of the allylic ether functionality on the polymer side chain is of significant interest for post-polymerization modification. The carbon-carbon double bond in the allyl group is a versatile handle for a variety of chemical transformations, most notably the thiol-ene "click" reaction. researchgate.netrsc.org This reaction, which can be initiated either by radical initiators or by base/nucleophiles, allows for the efficient and specific attachment of thiol-containing molecules to the polymer backbone under mild conditions. rsc.org This opens up a vast array of possibilities for tailoring the polymer's properties by introducing new functional groups. For example, the attachment of hydrophilic thiols could be used to tune the polymer's solubility, while the introduction of bioactive thiol-containing molecules could lead to materials for biomedical applications.

The thiol-ene reaction is known for its high yields, tolerance of various functional groups, and the absence of by-products when conducted at an equimolar ratio of thiol to ene groups. researchgate.net This makes it an ideal tool for the precise functionalization of the poly(this compound) backbone. The resulting thioether linkage is stable, ensuring the long-term integrity of the functionalized material.

Below are representative data tables that illustrate the potential characteristics of the monomer and the resulting polymer, based on typical values for substituted azetidines and their polymers.

Table 1: Representative Monomer and Polymerization Characteristics

ParameterRepresentative Value/Condition
MonomerThis compound
Polymerization MethodCationic Ring-Opening Polymerization (CROP)
InitiatorTriethyloxonium tetrafluoroborate
SolventNitrobenzene
Polymerization Temperature60-80 °C
Resulting PolymerPoly(this compound)

Table 2: Potential Post-Polymerization Modification via Thiol-Ene Reaction

ReactantReaction TypeConditionsResulting Functionality
Thiol-containing fluorescent dyeThiol-ene "click" reactionUV initiation or thermal initiation with AIBNFluorescently labeled polymer
Thiol-containing drug moleculeThiol-ene "click" reactionMild, catalyst-free (for some systems)Polymer-drug conjugate
CysteamineThiol-ene "click" reactionRadical initiatorPendant primary amine groups
MercaptoethanolThiol-ene "click" reactionUV initiationPendant hydroxyl groups

The incorporation of the versatile allylic ether functionality into a poly(azetidine) backbone through the polymerization of this compound offers a powerful platform for the design of advanced functional materials. The ability to perform highly efficient post-polymerization modifications via thiol-ene chemistry allows for the creation of a wide range of materials with precisely controlled properties, suitable for diverse applications in fields ranging from biomedicine to materials science.

Chemical Compounds Mentioned:

Chemical Name
This compound
N-(3-aminopropyl)azetidine
Triethyloxonium tetrafluoroborate
Nitrobenzene
AIBN (Azobisisobutyronitrile)
Cysteamine
Mercaptoethanol
Poly(this compound)

Future Research Directions and Unexplored Avenues in 3 Prop 2 Enoxymethyl Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized azetidines can be challenging. researchgate.net Future research should prioritize the development of efficient and environmentally benign methods for the preparation of 3-(prop-2-enoxymethyl)azetidine. Current synthetic strategies for the azetidine (B1206935) core often rely on multi-step sequences, which may involve harsh reagents and generate significant waste. magtech.com.cn

Key areas for investigation include:

Catalytic Cyclizations: Exploring transition-metal-catalyzed or organocatalyzed intramolecular cyclizations of appropriately substituted open-chain precursors would be a significant advance. For instance, the intramolecular aminolysis of epoxy amines, catalyzed by lanthanide triflates, has emerged as a powerful method for constructing the azetidine ring. frontiersin.org Adapting such methods to precursors bearing the prop-2-enoxymethyl side chain could provide a direct and atom-economical route.

Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) should be a central theme. Biocatalytic methods, employing enzymes for key bond-forming steps, could also offer a highly selective and sustainable alternative.

Stereoselective Synthesis: Developing enantioselective routes to access chiral this compound will be crucial for its potential applications in medicinal chemistry and as a chiral auxiliary. This could involve the use of chiral catalysts, substrates, or resolving agents.

Exploration of Unconventional Reactivity of the Azetidine Ring and Allylic Ether Moieties

The unique combination of a strained azetidine ring and a reactive allylic ether in this compound opens up a wide array of possibilities for chemical transformations. Future studies should aim to systematically investigate the reactivity of both these functional groups.

Azetidine Ring Reactivity:

Reaction TypePotential Reagents/ConditionsExpected Outcome
Ring-Opening ReactionsLewis acids, Brønsted acids, organometallic reagentsFormation of functionalized 1,3-amino alcohols
N-FunctionalizationAlkyl halides, acyl chlorides, sulfonyl chloridesModification of the nitrogen atom to tune properties
Ring ExpansionRearrangement reactions (e.g., with diazo compounds)Synthesis of larger heterocyclic systems like pyrrolidines

Allylic Ether Reactivity:

Reaction TypePotential Reagents/ConditionsExpected Outcome
Allylic SubstitutionTransition metal catalysts (e.g., Pd, Ru) with nucleophilesIntroduction of new functional groups at the allylic position
Metathesis ReactionsGrubbs' or Schrock's catalystsCarbon-carbon bond formation, cross-linking in polymers
Epoxidation/DihydoxylationPeroxy acids, osmium tetroxideFormation of corresponding epoxide or diol for further derivatization

Integration with Flow Chemistry and Automated Synthesis for Scalability

To move this compound from a laboratory curiosity to a readily available building block, scalable and continuous manufacturing processes are essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scale-up.

Future research in this area should focus on:

Developing Continuous Flow Syntheses: Translating the optimal batch synthesis of this compound into a continuous flow process. This would involve designing and optimizing a flow reactor setup, including pumps, reactors, and in-line purification units.

Automated Reaction Optimization: Utilizing automated systems to rapidly screen reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify the most efficient and robust conditions for the synthesis.

In-line Analytics: Integrating in-line analytical techniques (e.g., IR, NMR, HPLC) to monitor reaction progress in real-time, allowing for rapid optimization and quality control.

Advanced Computational Methods for Predictive Chemistry and Catalyst Design

Computational chemistry can provide invaluable insights into the reactivity and properties of this compound, guiding experimental work and accelerating discovery.

Key computational approaches to be explored include:

Density Functional Theory (DFT) Calculations: To predict reaction mechanisms, transition state energies, and the regioselectivity of various transformations. This can help in understanding the inherent reactivity of the azetidine ring and the allylic ether.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its polymers, providing insights into their physical properties and interactions with other molecules.

Catalyst Design: Using computational screening to identify optimal catalysts for specific reactions, such as stereoselective syntheses or polymerization processes. This can significantly reduce the experimental effort required for catalyst discovery.

Expanding the Scope of Azetidine Polymerization for Tailored Materials with Specific Side-Chain Functionalities

The polymerization of azetidines can lead to the formation of poly(trimethylenimines), which are polymers with interesting properties and potential applications. researchgate.netnsf.gov The presence of the prop-2-enoxymethyl side chain in this compound offers a unique handle for creating functional materials.

Future research should investigate:

Ring-Opening Polymerization (ROP): Both cationic and anionic ROP methods should be explored to polymerize this compound. researchgate.netnih.gov The living/controlled nature of these polymerizations should be investigated to enable the synthesis of polymers with well-defined molecular weights and low dispersities. nsf.gov

Post-Polymerization Modification: The pendant allyl groups in the resulting polymer will serve as versatile functional handles for post-polymerization modifications via reactions such as thiol-ene chemistry, hydroboration-oxidation, or metathesis. This will allow for the creation of a library of functional polymers with tailored properties.

Copolymerization: Copolymerizing this compound with other azetidine or heterocyclic monomers will provide access to a wide range of copolymers with tunable properties. This could lead to the development of novel block copolymers with unique self-assembly behaviors. nih.gov

The resulting polymers with functional side-chains could find applications in areas such as drug delivery, gene therapy, coatings, and as stimuli-responsive materials.

Q & A

Q. What are the key considerations for synthesizing 3-(Prop-2-enoxymethyl)azetidine with high purity and yield?

  • Methodological Answer : Synthesis optimization requires careful selection of substituents (R1/R2) in precursor amines, as electronic effects (e.g., electron-donating groups like methoxy) influence cyclization efficiency. For example, 3-methoxy derivatives yield azetidine-pyrrolidine mixtures (3:1 ratio), while 4-methoxy analogs fail to cyclize due to steric/electronic hindrance . Reaction conditions (e.g., iodination catalysts, solvent polarity, and temperature) must be standardized using HPLC or NMR to monitor conversion rates. Lewis acid catalysts (e.g., Pd(II) oxide) can enhance ring closure efficiency, but side reactions like allyl group loss must be mitigated through controlled reaction times .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Analysis : X-ray crystallography and 2D NMR (e.g., ¹H-¹³C HMBC) resolve stereochemistry and confirm azetidine ring integrity. For example, crystallographic data for related azetidine derivatives (e.g., 3-thiazolidine acetic acid analogs) reveal non-planar ring conformations critical for bioactivity .
  • Physicochemical Profiling : Determine solubility in polar/non-polar solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy. TPSA (Topological Polar Surface Area) values (~32 Ų) predict membrane permeability, while molar refractivity (~34) aids in assessing electronic interactions .

Advanced Research Questions

Q. What experimental approaches are used to investigate the molecular mechanisms of this compound in modulating NLRP3 inflammasome activity?

  • Methodological Answer :
  • In Vitro Models : Use LPS-stimulated BV2 microglia to assess anti-inflammatory effects. Measure ROS generation (via DCFH-DA fluorescence) and NLRP3/caspase-1 pathway activation (Western blot for NLRP3, ASC, IL-1β) .
  • Target Validation : siRNA knockdown of TLR4/MyD88 or pharmacological inhibition (e.g., NF-κB inhibitors) to confirm pathway specificity. Co-immunoprecipitation can map protein-protein interactions in the inflammasome complex .
  • Data Interpretation : Compare dose-response curves (IC₅₀ values) with structurally similar analogs (e.g., 3-(Naphthalen-2-yl(propoxy)methyl)azetidine) to identify critical functional groups for activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of azetidine derivatives?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents (e.g., fluoromethyl, difluorocyclobutyl) to enhance metabolic stability. For example, 3-(fluoromethyl)azetidine hydrochloride shows improved solubility and bioavailability compared to non-fluorinated analogs .
  • Enantioselective Synthesis : Use chiral phosphoric acid catalysts to achieve desymmetrization. Computational modeling (e.g., DFT calculations) identifies transition states favoring specific tautomers (e.g., thione vs. thiol) to guide asymmetric synthesis .
  • Biological Screening : Test analogs in neuroinflammatory (SH-SY5Y cells) or mitochondrial dysfunction models (MPP⁺-induced cytotoxicity) to correlate structural features with activity. Prioritize compounds showing dual inhibition of ROS and NLRP3 .

Q. What strategies resolve contradictions in reported bioactivity data for azetidine derivatives across different experimental models?

  • Methodological Answer :
  • Model-Specific Factors : Account for cell-type variability (e.g., BV2 microglia vs. SH-SY5Y neurons) in inflammatory response thresholds. Validate findings across ≥2 independent models .
  • Pharmacokinetic Profiling : Compare compound stability in culture media (e.g., serum protein binding) using LC-MS. Discrepancies may arise from differential metabolite formation .
  • Meta-Analysis : Pool data from published studies (e.g., IC₅₀ ranges for NLRP3 inhibition) to identify consensus mechanisms or outlier results requiring replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.